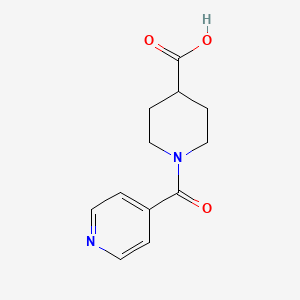

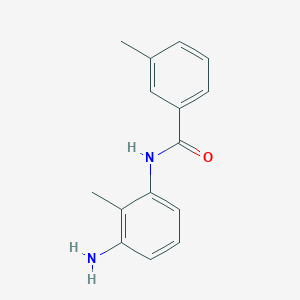

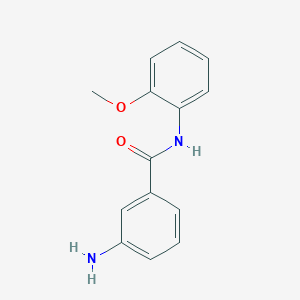

N-(3-Amino-2-methylphenyl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Amino-2-methylphenyl)-3-methylbenzamide is a compound that can be presumed to have an amide functional group based on its name, which suggests it is a derivative of benzamide with additional amino and methyl substituents on the benzene rings. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of N-(3-Amino-2-methylphenyl)-3-methylbenzamide.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves acylation reactions where an acid chloride reacts with an amine. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide involved acylation and catalytic hydrogenation steps . These methods could potentially be adapted for the synthesis of N-(3-Amino-2-methylphenyl)-3-methylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of benzamide derivatives. For example, the crystal structure of two polymorphs of N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide was elucidated using XRD, revealing their monoclinic system and the formation of hydrogen-bonded belts of molecules . Similarly, the structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, showing its tetragonal system . These studies suggest that N-(3-Amino-2-methylphenyl)-3-methylbenzamide could also form distinct crystalline structures that could be analyzed by XRD.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including aminolysis and hydrogenation. The aminolysis of 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide at elevated temperatures resulted in the formation of a tripeptide derivative . This indicates that N-(3-Amino-2-methylphenyl)-3-methylbenzamide could also participate in peptide coupling reactions under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman have been used to characterize the structures of N-unsubstituted 2-aminobenzamides . These techniques could be applied to N-(3-Amino-2-methylphenyl)-3-methylbenzamide to determine its chemical shifts, absorption spectra, and vibrational modes. Additionally, DFT calculations can provide insights into the electronic properties, such as HOMO and LUMO energies, as demonstrated for other benzamide derivatives .

科学的研究の応用

Novel Compounds and Synthesis Methods

- A study by Mamari & Lawati (2019) focused on the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its potential for metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group.

- Zhao, Fu, & Qiao (2010) developed a copper-catalyzed direct amination of ortho-functionalized haloarenes using NaN(3) as the amino source, which is a significant advancement in synthesizing aromatic amines.

Antimicrobial and Antiviral Properties

- The antibacterial evaluation of various benzamide derivatives was studied by Ravichandiran, Premnath, & Vasanthkumar (2015), emphasizing the potential of these compounds in antibacterial applications.

- Ji et al. (2013) synthesized N-Phenylbenzamide derivatives showing significant anti-EV 71 activities, marking them as promising lead compounds for anti-viral drug development.

Medicinal Chemistry and Drug Development

- A study by Theoclitou et al. (2011) identified a kinesin spindle protein inhibitor with potential as an anticancer agent, showcasing the role of benzamide derivatives in cancer treatment.

Chemical Properties and Applications

- Iley & Tolando (2000) researched the oxidative dealkylation of tertiary amides, providing insights into the mechanistic aspects of reactions involving benzamide compounds.

- Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, highlighting their potential as antioxidants due to their free radical scavenging capacity.

Structural Analysis and Material Science

- Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, illustrating the importance of intermolecular interactions in determining molecular geometry.

- Butt et al. (2005) synthesized and characterized novel aromatic polyimides, showing the application of benzamide derivatives in polymer science.

特性

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACDCYXMRGVAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-3-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)